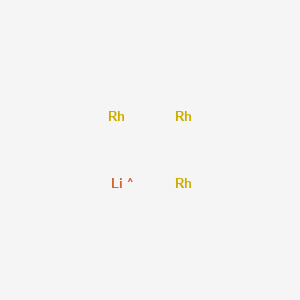
(Fluorosulfanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fluorosulfanyl)methane is an organosulfur compound characterized by the presence of a fluorosulfanyl group attached to a methane molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Fluorosulfanyl)methane typically involves the reaction of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride or potassium bifluoride in an aqueous medium. The reaction is followed by steam distillation to isolate the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (Fluorosulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonyl fluorides.
Reduction: Methanesulfonyl derivatives.
Substitution: Various substituted methanesulfonyl compounds.
Scientific Research Applications
(Fluorosulfanyl)methane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Fluorosulfanyl)methane involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between the enzyme and the compound.
Comparison with Similar Compounds
Methanesulfonyl fluoride: Similar in structure but lacks the fluorosulfanyl group.
Sulfonyl fluorides: A broader class of compounds that share the sulfonyl fluoride functional group.
Uniqueness: (Fluorosulfanyl)methane is unique due to the presence of the fluorosulfanyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61671-43-0 |
|---|---|
Molecular Formula |
CH3FS |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
methyl thiohypofluorite |
InChI |
InChI=1S/CH3FS/c1-3-2/h1H3 |
InChI Key |
NKLVQAPOOYZRPM-UHFFFAOYSA-N |
Canonical SMILES |
CSF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Chloroanilino)pyridin-3-yl]acetic acid](/img/structure/B14565759.png)


![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)

![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)




![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)


![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)
